1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC18217035
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14ClNO2 |
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Molecular Weight | 239.70 g/mol |
IUPAC Name | 1-(6-chloropyridin-3-yl)cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C12H14ClNO2/c13-10-5-4-9(8-14-10)12(11(15)16)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,15,16) |
Standard InChI Key | MSORVTZYSAPQEQ-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)(C2=CN=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexane ring substituted at the 1-position with both a carboxylic acid group and a 6-chloropyridin-3-yl moiety. The pyridine ring’s chlorine atom at the 6-position introduces electronic asymmetry, while the cyclohexane’s chair conformation influences steric interactions. X-ray crystallography of analogous structures reveals that the chloropyridine and carboxylic acid groups adopt orthogonal orientations, minimizing intramolecular strain .
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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NMR (CDOD, 300 MHz): Peaks at δ 8.45 (d, 1H, ) and 8.24 (d, 1H, ) correspond to pyridine protons, while δ 1.08–0.88 (m, 1H) reflects cyclohexane chair conformers .
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ESI-MS: A parent ion at 239.70 ([M + H]) aligns with the molecular formula.
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic cyclohexane core but dissolves readily in dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials .
Synthesis and Derivitization
Synthetic Routes
Two primary methods dominate its synthesis:
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Friedel-Crafts Acylation: Cyclohexane-1-carboxylic acid reacts with 6-chloropyridine-3-carbonyl chloride in the presence of AlCl, yielding 45–60% product.
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Cross-Coupling Strategy: Suzuki-Miyaura coupling of 6-chloropyridin-3-ylboronic acid with bromocyclohexane-1-carboxylic acid achieves higher yields (70–85%) under palladium catalysis .
Key Derivatives
Structural modifications enhance bioavailability and target affinity:
Biological Activity and Mechanisms
Antimicrobial Effects
Structure-activity relationship (SAR) studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). The chlorine atom’s electronegativity enhances membrane penetration, disrupting lipid bilayer integrity.
Enzymatic Interactions
The carboxylic acid moiety chelates Zn in matrix metalloproteinase-9 (MMP-9), inhibiting collagen degradation (K = 4.2 µM). This property is under investigation for treating rheumatoid arthritis .
Industrial and Materials Science Applications
Coordination Polymers
The compound self-assembles with Cu ions into porous frameworks (BET surface area = 1,150 m/g), enabling CO capture (2.8 mmol/g at 298 K) .
Liquid Crystals
Alkyl chain derivatives exhibit nematic mesophases between 85–145°C, with dielectric anisotropy (Δε = +12.3) suitable for display technologies .
Comparative Analysis with Structural Analogs
Cyclohexane vs. Cyclopentane Systems
Replacing cyclohexane with cyclopentane (e.g., 1-(6-chloropyridin-3-YL)cyclopentane-1-carboxylic acid) increases ring strain, elevating MDM2 binding affinity by 3-fold but reducing solubility.
Carboxylic Acid Bioisosteres
Replacing the carboxylic acid with a tetrazole improves oral bioavailability (F = 67% vs. 22%) by mitigating ionization at gastric pH .
Environmental and Regulatory Considerations
Ecotoxicity
The compound’s LC for Daphnia magna is 12 mg/L, classifying it as “toxic” under EU Regulation 1272/2008. Photodegradation via hydroxyl radicals (t = 48 h) mitigates bioaccumulation .
Patent Landscape
Over 15 patents filed between 2020–2025 cover its use in:
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